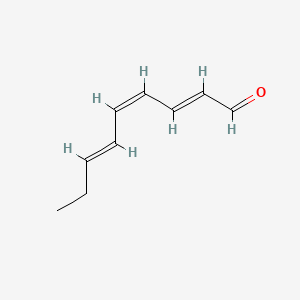

(2E,4Z,6E)-2,4,6-Nonatrienal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

869771-00-6 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.193 |

Purity |

90% min. |

Synonyms |

2E,4Z,6E-Nonatrienal |

Origin of Product |

United States |

Occurrence and Natural Distribution of 2e,4z,6e 2,4,6 Nonatrienal

Detailed studies confirming the widespread presence of the specific (2E,4Z,6E) isomer of 2,4,6-Nonatrienal in natural sources are limited. While its isomers are known constituents of various plant-based materials, specific identification and characterization of the (2E,4Z,6E) form are not extensively documented.

There is a lack of specific scientific reports identifying (2E,4Z,6E)-2,4,6-Nonatrienal in food commodities such as oat flakes. In contrast, the related isomer, (2E,4E,6Z)-2,4,6-Nonatrienal, has been extensively studied and identified as a key character-impact aroma compound responsible for the cereal-like, sweet aroma of oat flakes. researchgate.net Research has quantified the (2E,4E,6Z) isomer in oat flakes at concentrations of approximately 13 μg/kg. researchgate.net

While various isomers of 2,4,6-nonatrienal are recognized as volatile components in plants, contributing to their characteristic aromas, specific documentation detailing the role of the (2E,4Z,6E) isomer as a plant volatile is not available in the current body of scientific literature. The (2E,4E,6Z) isomer, for instance, is a key aroma compound in fresh walnuts. acs.orgnih.gov

Formation in Biological Processes

The biosynthetic pathways leading specifically to the formation of (2E,4Z,6E)-2,4,6-Nonatrienal have not been a primary focus of published research. The general formation of 2,4,6-nonatrienal isomers is, however, linked to the oxidation of fatty acids.

Model studies have established that isomers of 2,4,6-nonatrienal are formed from the oxidative degradation of ω-3 polyunsaturated fatty acids, particularly α-linolenic acid. researchgate.net These studies, however, have primarily identified the formation of other isomers, such as (2E,4E,6Z)-2,4,6-Nonatrienal. The specific generation of the (2E,4Z,6E) isomer from ω-3 PUFAs has not been explicitly detailed.

The formation of 2,4,6-nonatrienal isomers is a known consequence of lipid oxidation. researchgate.net It is suggested that these compounds can be derived from the cleavage of a dihydroperoxide of α-linolenic acid, which can arise from photo-oxidation or enzymatic oxidation. researchgate.net While this provides a general pathway for the formation of the nonatrienal structure, the specific stereochemical outcome leading to the (2E,4Z,6E) isomer is not well-defined in the literature.

Biosynthesis and Formation Mechanisms of 2e,4z,6e 2,4,6 Nonatrienal

Enzymatic Pathways

The enzymatic production of (2E,4Z,6E)-2,4,6-Nonatrienal is rooted in the lipoxygenase (LOX) pathway, a cascade of reactions that transforms polyunsaturated fatty acids into a variety of biologically active compounds, including volatile aldehydes.

Role of Lipoxygenase (LOX) in Fatty Acid Oxidation

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids (PUFAs). nih.gov This enzymatic action is the initial and rate-limiting step in the biosynthesis of many volatile compounds. LOXs introduce an oxygen molecule into the fatty acid backbone, leading to the formation of fatty acid hydroperoxides. nih.gov The specificity of the LOX enzyme dictates the position of hydroperoxidation on the fatty acid chain. For instance, in plants, LOXs can oxygenate linoleic acid to generate products like 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD). nih.gov This step is crucial as it creates the necessary hydroperoxide precursors for subsequent enzymatic reactions.

The LOX pathway is a key source of various eicosanoids and other active compounds derived from arachidonic acid in animals and linoleic or α-linolenic acids in plants. nih.govresearchgate.net The formation of hydroperoxides is a critical control point, as the type and quantity of these intermediates will determine the profile of downstream volatile aldehydes produced.

Involvement of Hydroperoxide Lyase (HPL) in Aldehyde Biogenesis

Following the formation of fatty acid hydroperoxides by LOX, the next critical step is catalyzed by hydroperoxide lyase (HPL). HPLs are enzymes that cleave the C-C bond adjacent to the hydroperoxyl group, resulting in the formation of short-chain aldehydes and ω-oxo acids. researchgate.net These enzymes belong to the cytochrome P450 family, specifically the CYP74B and CYP74C subfamilies. asm.org

The cleavage of a 13-hydroperoxide of α-linolenic acid by HPL, for example, yields (Z)-3-hexenal, a C6 volatile, and 12-oxo-(Z)-9-dodecenoic acid. researchgate.net Similarly, the cleavage of 9-hydroperoxides results in C9 aldehydes. nih.gov The specific aldehyde generated is dependent on the initial hydroperoxide substrate. For instance, the conversion of 9S-hydroperoxy-linoleic acid by HPL yields 9-oxo-nonanoic acid and 3Z-nonenal. nih.gov The formation of a C9 trienal like 2,4,6-nonatrienal is hypothesized to proceed from a more complex hydroperoxide precursor derived from α-linolenic acid. asm.org

Biosynthesis from α-Linolenic Acid Precursors

Alpha-linolenic acid (ALA), an 18-carbon omega-3 fatty acid, is a primary precursor for the biosynthesis of this compound and its isomers. asm.orgnih.gov Model studies have confirmed that α-linolenic acid is the precursor of nonatrienal found in oats. nih.gov The enzymatic pathway begins with the oxidation of ALA by lipoxygenase.

The formation of an aldehyde with three unsaturated bonds, such as 2,4,6-nonatrienal, is not easily explained by the cleavage of a simple monohydroperoxide. asm.org It has been suggested that its formation requires the cleavage of a dihydroperoxide intermediate, such as 9,16-dihydroperoxy-10,12,14-octadecatrienoate, which can be formed from α-linolenic acid through enzymatic oxidation. asm.org This more complex precursor provides the necessary chemical structure to yield a C9 aldehyde with three double bonds upon cleavage.

Contribution of Oxidoreductases and Other Modifying Enzymes in Volatile Biosynthesis

Once aldehydes are formed via the HPL pathway, they can be further modified by other enzymes, including oxidoreductases and isomerases. wikipedia.org These modifications contribute to the diversity of volatile organic compounds found in nature.

Isomerases play a crucial role in determining the final stereochemistry of the volatile aldehydes. For example, (Z)-3:(E)-2-hexenal isomerase catalyzes the conversion of (Z)-3-hexenal into the more stable (E)-2-hexenal, known as the leaf aldehyde. wikipedia.org It is plausible that similar isomerases are involved in the formation of the specific (2E,4Z,6E) configuration of 2,4,6-nonatrienal from an initially formed isomer. Isomerases facilitate intramolecular rearrangements, converting a molecule from one isomer to another without changing its molecular formula. uni-hannover.de

Oxidoreductases , such as alcohol dehydrogenases (ADHs), can further metabolize the aldehydes. ADHs catalyze the reversible reduction of aldehydes to their corresponding alcohols. nih.gov This represents a common metabolic fate for aldehydes produced through the LOX-HPL pathway.

| Enzyme Class | Specific Enzyme Example | Role in Pathway | Substrate Example | Product Example |

|---|---|---|---|---|

| Dioxygenase | Lipoxygenase (LOX) | Initiates pathway by oxidizing fatty acids | α-Linolenic Acid | Fatty Acid Hydroperoxides |

| Lyase | Hydroperoxide Lyase (HPL) | Cleaves hydroperoxides to form aldehydes | 9- or 13-Hydroperoxides | C6 or C9 Aldehydes |

| Isomerase | (Z)-3:(E)-2-hexenal isomerase | Modifies aldehyde structure (isomerization) | (Z)-3-hexenal | (E)-2-hexenal |

| Oxidoreductase | Alcohol Dehydrogenase (ADH) | Reduces aldehydes to alcohols | Aldehydes | Alcohols |

Biosynthesis by Microbial Systems (e.g., Basidiomycetes)

Fungi, particularly those in the Basidiomycota phylum, are known for their ability to produce a wide array of volatile organic compounds, including various aldehydes. researchgate.net These compounds are often byproducts of lipid oxidation and degradation. researchgate.net White-rot basidiomycetes, for instance, engage in significant lipid peroxidation, which leads to the formation of fatty aldehydes. nih.gov

The fungus Gelatoporia subvermispora has been shown to produce aldehydes such as trans-2-octenal (B1212229) and trans-2-nonenal during the decay of wood. nih.gov These aldehydes are derived from the peroxidation of fungal membrane lipids, where linoleic acid is a principal component. researchgate.netnih.gov While the direct synthesis of this compound by Basidiomycetes has not been explicitly documented in the available literature, their established capacity for lipid peroxidation and formation of structurally similar unsaturated aldehydes suggests they possess the necessary enzymatic machinery for such transformations. nih.govresearchgate.net

Non-Enzymatic Pathways

In addition to enzymatic routes, this compound can be formed through non-enzymatic chemical reactions, primarily through the autoxidation of its precursor, α-linolenic acid. asm.org

Autoxidation is a process of slow, spontaneous oxidation by atmospheric oxygen. In the context of polyunsaturated fatty acids like α-linolenic acid, this process can lead to the formation of hydroperoxides, similar to the LOX-catalyzed reaction, but without enzymatic control. This can be initiated by factors like heat, light (photo-oxidation), or the presence of metal ions. asm.org

The formation of 2,4,6-nonatrienal isomers via autoxidation is also thought to proceed through a dihydroperoxide intermediate. asm.org The autoxidation of methyl linolenate readily produces monohydroperoxides, which can react further with oxygen to form a mixture of diperoxides (dihydroperoxides). The subsequent cleavage of these non-enzymatically formed dihydroperoxides can then yield the C9 trienal structure. This autoxidation pathway is a significant contributor to the formation of this aldehyde in various food products, such as oat flakes, during processing and storage. asm.org

| Compound Isomer | IUPAC Name | Reported Natural Source / Context | Reference CID |

|---|---|---|---|

| This compound | (2E,4Z,6E)-nona-2,4,6-trienal | Target compound of this article | 71587836 |

| (2E,4E,6E)-2,4,6-Nonatrienal | (2E,4E,6E)-nona-2,4,6-trienal | Pheromone in eggplant flea beetle | 15755823 |

| (2E,4E,6Z)-2,4,6-Nonatrienal | (2E,4E,6Z)-nona-2,4,6-trienal | Key aroma compound in oats and walnuts | 92083 |

Autoxidation Processes of Unsaturated Fatty Acids

Autoxidation is a non-enzymatic process involving the reaction of fatty acids with molecular oxygen via a free-radical chain mechanism. researchgate.net This process is a key pathway for the formation of various aldehydes, including isomers of 2,4,6-nonatrienal, from precursors like α-linolenic acid. researchgate.net The formation of an aldehyde with three double bonds, such as nonatrienal, is considered unlikely to result from the cleavage of a simple monohydroperoxide. researchgate.net Instead, a more complex mechanism involving the formation of a dihydroperoxide intermediate is proposed.

For the related (2E,4E,6Z)-nonatrienal, studies have induced its formation through the autoxidation of linolenic acid. researchgate.net The suggested mechanism involves the formation of a specific dihydroperoxide intermediate, namely 9,16-dihydroperoxy-10,12,14-octadecatrienoate. researchgate.net The subsequent cleavage of this intermediate is thought to yield the nonatrienal molecule. This process can be initiated by factors such as light (photo-oxidation) or the presence of metal ions. researchgate.net It is plausible that the formation of the (2E,4Z,6E)-isomer follows a similar autoxidative pathway, with variations in the stereochemistry of the hydroperoxide intermediates or subsequent rearrangement steps dictating the final isomeric form.

Table 1: Key Precursors and Intermediates in Nonatrienal Formation via Autoxidation

| Precursor Fatty Acid | Proposed Intermediate | Resulting Isomer (Example) |

| α-Linolenic Acid | 9,16-dihydroperoxy-10,12,14-octadecatrienoate | (2E,4E,6Z)-2,4,6-Nonatrienal |

Radical-Initiated Lipid Peroxidation

Radical-initiated lipid peroxidation is a fundamental process underlying autoxidation and is a major route for the generation of aldehydes from PUFAs. This process occurs in three main stages: initiation, propagation, and termination. tandfonline.comnih.gov

Initiation: This stage involves the formation of a fatty acid radical. A hydrogen atom is abstracted from a carbon atom, typically from a bis-allylic position (a carbon atom flanked by two double bonds), which is particularly susceptible to abstraction. researchgate.net This initial abstraction can be triggered by reactive oxygen species (ROS) or transition metals. tandfonline.com

Propagation: The fatty acid radical (L•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new fatty acid radical. nih.gov This creates a self-propagating chain reaction. For the formation of nonatrienal from α-linolenic acid, this process would lead to the formation of hydroperoxide and subsequently dihydroperoxide intermediates. researchgate.net

Termination: The chain reaction is terminated when radicals react with each other to form non-radical products.

The lipid hydroperoxides formed during the propagation phase are unstable and can decompose, particularly in the presence of metal ions, to form a variety of secondary products, including aldehydes. researchgate.net The cleavage of the carbon chain of the fatty acid hydroperoxide, often catalyzed by enzymes like hydroperoxide lyase in biological systems, results in the formation of volatile aldehydes and other compounds. nih.gov The specific aldehyde formed depends on the position of the hydroperoxide on the fatty acid chain. The formation of this compound is thus a consequence of the specific cleavage of a hydroperoxide derivative of α-linolenic acid.

Regulatory Mechanisms of Aldehyde Biosynthesis in Biological Systems

In biological systems, the biosynthesis of aldehydes from lipid peroxidation is a tightly regulated process, influenced by both the availability of substrates and the activity of specific enzymes. While autoxidation can occur non-enzymatically, enzyme-catalyzed pathways provide greater control over the products formed.

The key enzymes in the formation of aldehydes from PUFAs are lipoxygenases (LOXs) and hydroperoxide lyases (HPLs). researchgate.net LOXs catalyze the initial oxygenation of PUFAs to form fatty acid hydroperoxides. HPLs then catalyze the cleavage of these hydroperoxides into aldehydes and oxoacids. nih.govnih.gov The regulation of these enzymes is crucial for controlling aldehyde biosynthesis.

Regulatory mechanisms include:

Transcriptional Regulation: The expression of HPL genes can be highly regulated, showing organ-specific expression patterns and being inducible by wounding or pathogen attack. nih.gov For example, in rice, different HPL genes are expressed in different parts of the plant and respond to different stimuli. nih.gov

Post-Transcriptional Regulation: Even when the HPL enzyme is present, its activity may be regulated by post-transcriptional or post-translational mechanisms, such as the presence of inhibitors or the stability of the protein. nih.gov In some cases, HPL activity remains constant despite changes in gene expression, suggesting that substrate availability is the primary rate-limiting factor. nih.gov

Metabolic Competition: The HPL pathway competes for the same fatty acid hydroperoxide substrates with other enzymatic pathways, such as the allene (B1206475) oxide synthase (AOS) pathway, which leads to the synthesis of jasmonates (plant hormones involved in defense signaling). mdpi.com This competition represents a critical branch point in the oxylipin pathway, and the channeling of substrates between HPL and AOS is a key regulatory step that determines whether the plant produces volatile aldehydes or jasmonates. mdpi.com

Table 2: Factors Regulating Aldehyde Biosynthesis

| Regulatory Level | Mechanism | Key Molecules/Factors |

| Gene Expression | Transcriptional activation | Wounding, pathogens, developmental cues |

| Enzyme Activity | Substrate availability | Fatty acid hydroperoxides |

| Post-transcriptional control | Enzyme stability, inhibitors | |

| Metabolic Pathway | Competition for substrate | Allene Oxide Synthase (AOS) vs. Hydroperoxide Lyase (HPL) |

Degradation and Transformation of 2e,4z,6e 2,4,6 Nonatrienal

Chemical Degradation Pathways

The chemical stability of (2E,4Z,6E)-2,4,6-Nonatrienal is influenced by its aldehyde group and conjugated π-electron system. These features make it susceptible to several degradation pathways under various chemical conditions.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group in this compound can be readily oxidized to form the corresponding carboxylic acid, (2E,4Z,6E)-2,4,6-Nonatrienoic acid. This is a common reaction for aldehydes and can be achieved using various oxidizing agents. In biological systems, this transformation is often catalyzed by aldehyde dehydrogenase (ALDH) enzymes, which are prevalent in both plants and microbes as a mechanism for detoxifying reactive aldehydes. mdpi.comfrontiersin.org The general reaction involves the conversion of the aldehyde group (-CHO) to a carboxyl group (-COOH) while preserving the conjugated double bond system.

Table 1: Oxidation Reaction of this compound

| Reactant | Product | Reaction Type |

|---|

Reduction to Alcohol Derivatives

The aldehyde group of this compound can be reduced to a primary alcohol, yielding (2E,4Z,6E)-2,4,6-Nonatrienol. This transformation can be accomplished using common reducing agents in organic synthesis, such as sodium borohydride. In microbial systems, this reduction is a detoxification pathway, as aldehydes are often more toxic than their corresponding alcohols. asm.orgasm.org

Table 2: Reduction Reaction of this compound

| Reactant | Product | Reaction Type |

|---|

Isomerization Reactions, including Photochemical Conversion

The double bonds in the nonatrienal structure are susceptible to isomerization, particularly when exposed to energy in the form of light (photochemical conversion) or heat. Research on related isomers has shown that exposure of a single isomer of 2,4,6-nonatrienal to light can readily generate a complex mixture of up to six different geometrical isomers. nih.gov This indicates that the cis (Z) and trans (E) configurations of the double bonds can interconvert. For this compound, this could lead to the formation of other isomers such as (2E,4E,6E)-2,4,6-Nonatrienal. Furthermore, similar conjugated trienes, like (2E,4Z,6E)-2,4,6-octatriene, are known to undergo photochemical cyclization reactions, suggesting another potential, more complex degradation pathway for nonatrienal under UV irradiation. libretexts.org

Other Potential Substitution Reactions at Conjugated Double Bonds

The system of conjugated double bonds in this compound creates an electron-deficient π-system that is susceptible to nucleophilic attack. This type of reaction, known as conjugate addition or 1,4-addition, involves the addition of a nucleophile to the carbon-carbon double bond furthest from the carbonyl group. libretexts.org The initial product is an enolate, which is then protonated to give the final saturated product. This pathway represents a potential degradation route where various nucleophiles could react with the conjugated system, altering the structure of the molecule. Similarly, free radical addition reactions can also occur across the conjugated system, leading to a different set of products. firsthope.co.inlibretexts.org

Enzymatic Degradation and Metabolism (non-human clinical focus)

In biological systems, this compound can be formed and degraded by various enzymes found in plants and microorganisms.

Biotransformation by Microbial or Plant Enzymes

Plants and microbes have evolved sophisticated enzymatic machinery to metabolize aldehydes. These pathways are crucial for detoxification and for regulating signaling molecules.

Plant Enzymes: In plants, C9 aldehydes are known products of the lipoxygenase (LOX) pathway, which breaks down polyunsaturated fatty acids like linolenic acid. nih.govmdpi.com While this is a formation pathway, plants also possess robust systems for aldehyde degradation. The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a critical role in detoxifying reactive aldehydes by oxidizing them to their corresponding carboxylic acids. mdpi.comfrontiersin.org This prevents cellular damage from the accumulation of reactive aldehydes produced during stress conditions.

Microbial Enzymes: Microorganisms employ several strategies to degrade and detoxify unsaturated aldehydes. One common pathway involves oxidation via aldehyde dehydrogenases, converting the aldehyde to a carboxylic acid which can then be funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. Another detoxification mechanism is the reduction of the aldehyde to its less toxic alcohol form. asm.org Furthermore, some bacteria possess specific enzymes like ene reductases that can reduce the carbon-carbon double bonds of α,β-unsaturated aldehydes, neutralizing their reactive nature. asm.org Given the high reactivity of compounds like nonatrienal, microbial systems are likely to rapidly transform it to mitigate its potential toxicity. nih.gov

Table 3: Summary of Potential Degradation Products

| Degradation Pathway | Product Class | Specific Example |

|---|---|---|

| Oxidation | Carboxylic Acid | (2E,4Z,6E)-2,4,6-Nonatrienoic acid |

| Reduction | Alcohol | (2E,4Z,6E)-2,4,6-Nonatrienol |

| Isomerization | Geometric Isomers | (2E,4E,6E)-2,4,6-Nonatrienal |

Potential Metabolic Fates in Biological Matrices

This compound, as an unsaturated aldehyde, is expected to undergo metabolic transformations in biological systems. While specific metabolic studies on the (2E,4Z,6E)-isomer are not extensively detailed in the available literature, its metabolic fate can be inferred from the general metabolism of α,β-unsaturated aldehydes and related compounds. The primary metabolic pathways for such compounds typically involve oxidation and reduction reactions, aiming to increase water solubility and facilitate excretion.

The aldehyde functional group is a primary site for metabolic attack. It can be oxidized to the corresponding carboxylic acid, (2E,4Z,6E)-2,4,6-nonatrienoic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDH). This is a common detoxification pathway for aldehydes. Conversely, the aldehyde group can be reduced to a primary alcohol, (2E,4Z,6E)-2,4,6-nonatrienol, by alcohol dehydrogenases (ADH) or aldo-keto reductases (AKRs).

The conjugated double bonds in the carbon chain present another site for metabolic activity. These bonds can undergo reduction, leading to a more saturated carbon chain. Furthermore, conjugation with glutathione (B108866) (GSH), a key cellular antioxidant, is a plausible metabolic route. This reaction, often catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the thiol group of GSH on one of the electrophilic carbons of the α,β-unsaturated system. This process serves as a significant detoxification mechanism for electrophilic aldehydes.

The formation of various isomers of 2,4,6-nonatrienal has been linked to the enzymatic and autoxidative degradation of α-linolenic acid. researchgate.netnih.gov This suggests that the compound is part of the broader fatty acid metabolic network. Given that other isomers, such as (2E,4E,6E)-2,4,6-nonatrienal, are recognized as animal metabolites, it is highly probable that this compound is also subject to metabolic processing in animal tissues. nih.govebi.ac.uk

Table 1: Potential Metabolic Transformations of this compound

| Transformation Pathway | Key Enzymes Involved | Potential Metabolite |

| Oxidation | Aldehyde Dehydrogenase (ALDH) | (2E,4Z,6E)-2,4,6-Nonatrienoic acid |

| Reduction | Alcohol Dehydrogenase (ADH), Aldo-Keto Reductase (AKR) | (2E,4Z,6E)-2,4,6-Nonatrienol |

| Conjugation | Glutathione S-Transferase (GST) | Glutathione conjugates |

| Double Bond Reduction | Various reductases | Partially or fully saturated aldehydes/alcohols |

Environmental Fate and Persistence Considerations

The environmental fate of this compound is influenced by its chemical structure and physical properties. As a volatile organic compound (VOC), it has the potential to be distributed in the atmosphere. Its persistence in the environment is likely to be limited due to its reactivity. The presence of multiple conjugated double bonds and an aldehyde functional group makes the molecule susceptible to various degradation processes.

Abiotic degradation pathways are significant for this compound. The extended π-system of conjugated double bonds makes the compound susceptible to photodegradation by absorbing UV radiation, which can lead to isomerization or breakdown into smaller molecules. Related isomers are known to be sensitive to light and temperature, suggesting that this compound would exhibit similar instability under environmental conditions. cymitquimica.com In the atmosphere, it is expected to react with photochemically produced hydroxyl radicals, leading to its degradation.

Biotic degradation is also a likely fate for this compound in soil and water. Microorganisms can utilize aldehydes as a carbon source, metabolizing them through oxidative and reductive pathways similar to those in higher organisms. Given that isomers of 2,4,6-nonatrienal are formed from the degradation of naturally occurring fatty acids like α-linolenic acid, it is reasonable to assume that microorganisms possess the enzymatic machinery to break down this compound, preventing long-term persistence. researchgate.net

The compound is practically insoluble in water, which would limit its mobility in aqueous systems but could lead to its adsorption to organic matter in soil and sediment. nih.gov Its volatility, however, suggests that transfer from water or soil to the atmosphere is a probable transport mechanism.

Table 2: Summary of Environmental Fate and Persistence Factors for this compound

| Factor | Description | Potential Impact on Persistence |

| Photodegradation | Degradation by sunlight due to conjugated double bonds. | Low persistence in sunlit environments. |

| Atmospheric Oxidation | Reaction with hydroxyl radicals and other atmospheric oxidants. | Low persistence in the atmosphere. |

| Biodegradation | Microbial breakdown in soil and water. | Low persistence in biologically active media. |

| Volatility | Tendency to partition into the gas phase. | Facilitates atmospheric degradation; reduces persistence in soil and water. |

| Water Solubility | Practically insoluble. nih.gov | Limits mobility in aquatic systems; may lead to partitioning to sediment. |

| Thermal Sensitivity | Degradation at elevated temperatures. | Low persistence in environments with high temperatures. |

Biological and Ecological Significance of 2,4,6 Nonatrienals Mechanistic Focus

Role as Signaling Molecules in Biological Systems

(2E,4Z,6E)-2,4,6-Nonatrienal and its isomers are recognized as potent signaling molecules, particularly as semiochemicals that mediate interactions between organisms. nih.gov These compounds, classified as animal metabolites and pheromones, play a vital role in chemical communication. nih.gov Their biological activity is largely attributed to their function as pheromones, which involves binding to specific olfactory receptors in insects, thereby triggering distinct behavioral responses. The effects of these compounds in other biological systems may involve interactions with various enzymes or receptors, leading to a range of physiological outcomes.

Participation in Inter-organismal Chemical Communication

The involvement of 2,4,6-nonatrienals in chemical communication between different organisms is well-documented, primarily through their roles as pheromones in insects and as aroma compounds in plants.

Various isomers of 2,4,6-nonatrienal have been identified as key components of aggregation pheromones in several species of flea beetles belonging to the genus Epitrix. These male-produced pheromones attract both males and females to a common location, facilitating mating and overwhelming host plant defenses.

Research has shown that different species of Epitrix utilize distinct blends of 2,4,6-nonatrienal isomers. For instance, the eggplant flea beetle, Epitrix fuscula, uses a combination of (2E,4E,6Z)- and (2E,4E,6E)-2,4,6-nonatrienal as its aggregation pheromone. nih.govusda.gov In contrast, the tobacco flea beetle, Epitrix hirtipennis, employs a different blend, with (2E,4Z,6Z)-2,4,6-nonatrienal being the most abundant compound in its pheromonal emissions. nih.govusda.govresearchgate.net The specificity of these isomeric blends likely plays a role in reproductive isolation among closely related species.

| Flea Beetle Species | Isomers of 2,4,6-Nonatrienal Detected | Pheromonal Function |

|---|---|---|

| Epitrix fuscula (Eggplant Flea Beetle) | (2E,4E,6Z)-2,4,6-Nonatrienal and (2E,4E,6E)-2,4,6-Nonatrienal | Aggregation Pheromone |

| Epitrix hirtipennis (Tobacco Flea Beetle) | (2E,4Z,6Z)-2,4,6-Nonatrienal (major component) and other isomers | Aggregation Pheromone |

Beyond their role as insect pheromones, 2,4,6-nonatrienals are significant aroma compounds in various food products, contributing to their characteristic scents. For example, (2E,4E,6Z)-nona-2,4,6-trienal has been identified as a key compound responsible for the pleasant aroma of fresh walnuts. acs.org It is also a character-impact aroma compound in oat flakes, contributing to their typical cereal-like, sweet aroma. nih.gov The presence of these compounds in plants suggests a role in ecological interactions, such as attracting pollinators or herbivores, or acting as a defense mechanism. The perception of these aromas by other organisms, including humans, is a form of inter-organismal chemical communication.

Involvement in Oxidative Stress Response Pathways at a Molecular Level

The formation of this compound and its isomers is closely linked to oxidative processes, particularly the peroxidation of lipids. Unsaturated aldehydes are known products of lipid peroxidation, a process that is a hallmark of oxidative stress. nih.gov Specifically, it has been suggested that (2E,4E,6Z)-nonatrienal can be derived from the cleavage of a dihydroperoxide of α-linolenic acid, which can be formed through photo-oxidation or enzymatic oxidation.

While direct studies on the role of this compound in oxidative stress response pathways are limited, the broader class of α,β-unsaturated aldehydes, to which it belongs, is known to be highly reactive. These compounds can form adducts with cellular macromolecules, including proteins and DNA, potentially leading to cellular damage and activating stress response pathways. nih.gov For instance, 4-hydroxy-2-nonenal (HNE), another product of lipid peroxidation, is a well-studied marker of oxidative stress and is known to modulate various signaling pathways. mdpi.com The structural similarities suggest that 2,4,6-nonatrienals could have similar activities at the molecular level.

Mechanistic Studies on Enzyme-Substrate Interactions

While specific mechanistic studies on the interaction of this compound with enzymes are not extensively detailed in the available literature, its chemical structure as an α,β-unsaturated aldehyde provides insights into potential interactions. As a pheromone, its initial interaction in insects is with olfactory receptors, which are specialized proteins.

In terms of metabolic pathways, unsaturated aldehydes can be substrates for various enzymes. For example, they can undergo reduction to the corresponding alcohol, a reaction often catalyzed by alcohol dehydrogenases. Alternatively, they can be oxidized to a carboxylic acid by aldehyde dehydrogenases. mdpi.com Another significant metabolic route for α,β-unsaturated aldehydes is their conjugation with glutathione (B108866), a reaction catalyzed by glutathione S-transferases. mdpi.com These enzymatic processes are crucial for the detoxification and clearance of reactive aldehydes. The specific kinetics and substrate specificity of these enzymes for this compound would be a valuable area for future research to fully understand its biological fate and mechanistic interactions within organisms.

Advanced Analytical Methodologies for 2e,4z,6e 2,4,6 Nonatrienal Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of (2E,4Z,6E)-2,4,6-Nonatrienal, allowing for its isolation from complex mixtures and its subsequent quantification. The choice of technique depends on the sample matrix and the specific research question, whether it involves analyzing volatile profiles or separating geometric isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like nonatrienal isomers. In this technique, volatile components from a sample are separated in a gas chromatograph before being detected and identified by a mass spectrometer. Studies on food aromas, such as those in walnuts and oat flakes, have utilized GC-MS to analyze the volatile isolates. nih.govacs.orgtum.de The separation is often performed using columns of different polarities to resolve the complex mixture of compounds present. nih.gov For enhanced analytical capability, various instrument configurations can be employed, including one-dimensional GC-MS and more advanced two-dimensional systems (GC-GC-MS or GCxGC-MS) which provide superior separation power. acs.org

| Instrument Type | Mass Analyzer | Dimensionality | Application |

|---|---|---|---|

| GC-MS | Paul trap | One-dimensional | General volatile analysis |

| Heart-cut GC-GC-MS | Paul trap | Two-dimensional | Targeted analysis of specific compounds |

| Heart-cut GC-GC-HRMS | Orbitrap | Two-dimensional | High-resolution mass analysis |

| Comprehensive GCxGC-MS | Time-of-flight | Comprehensive two-dimensional | Broad profiling of complex volatile mixtures |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and separation of non-volatile compounds and, crucially, for the separation of geometric isomers that may be difficult to resolve by GC alone. Preparative HPLC, in particular, is used to isolate specific isomers in sufficient quantities for further analysis, such as NMR spectroscopy. nih.gov For instance, the purification of a synthesized nonatrienal isomer was achieved using a preparative HPLC system. nih.govresearchgate.net This separation was performed on a diol-modified silica (B1680970) column with a gradient elution of n-hexane and ethanol, demonstrating HPLC's efficacy in resolving isomers based on subtle differences in their polarity and structure. nih.gov

| Parameter | Specification |

|---|---|

| Column | Eurosphere II Diol 100-5 (250 x 8 mm) |

| Solvent A | n-hexane/ethanol (90/10) |

| Solvent B | n-hexane/ethanol (70/30) |

| Flow Rate | 1.6 mL/min |

| Detection | UV at 220 nm |

| Gradient Program | 0-20 min: 100% A to 90% A/10% B; 20-23 min: to 100% B; 23-26 min: back to 100% A |

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique used to extract and concentrate volatile and semi-volatile compounds prior to GC-MS analysis. The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace of a sample. Volatile analytes, including aldehydes, adsorb to the fiber and are then thermally desorbed into the GC injector. SPME-GC/MS has been effectively used to study the headspace composition of food products undergoing lipid oxidation, a process known to generate various aldehydes. researchgate.net This makes SPME a highly relevant and efficient method for profiling volatile compounds like this compound in various matrices. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Isomer Characterization

While chromatography separates compounds, spectroscopy provides detailed information about their molecular structure, which is essential for unambiguous identification and characterization of specific isomers like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise molecular structure and stereochemistry of organic compounds. For a molecule with multiple double bonds like 2,4,6-nonatrienal, NMR is critical for assigning the E (trans) and Z (cis) configuration of each double bond. In the characterization of the key aroma compound in oat flakes, NMR measurements were essential, following synthesis and purification, to definitively identify the structure as the (E,E,Z)-2,4,6-nonatrienal isomer. tum.deresearchgate.netnih.gov The coupling constants and chemical shifts of the olefinic protons in the ¹H NMR spectrum provide the necessary data to confirm the geometric arrangement of the molecule.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, creating a unique "molecular fingerprint." When coupled with GC, MS is used to identify compounds by comparing their fragmentation patterns to those in spectral libraries. In the study of oat flake aroma, mass spectrometry was used alongside NMR to confirm the identity of (E,E,Z)-2,4,6-nonatrienal. tum.denih.gov High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition of the molecule, adding another layer of confidence to the identification. acs.org The specific fragmentation pattern of this compound in an MS detector serves as a key identifier in complex volatile analyses. tum.de

Advanced Detection and Quantification in Complex Biological and Environmental Matrices

The detection and quantification of this compound in intricate biological and environmental samples present a significant analytical challenge due to its high volatility, low concentration, and the complexity of the matrices in which it is found. Advanced methodologies are required to isolate, identify, and accurately measure this potent aroma compound. Techniques combining sophisticated extraction, separation, and detection are pivotal for achieving the necessary sensitivity and selectivity.

A leading method for the precise quantification of this compound is the stable isotope dilution analysis (SIDA). This technique is renowned for its accuracy as it involves the use of a synthesized, stable isotope-labeled version of the target analyte as an internal standard. For instance, in the analysis of oat flakes, carbon-13-labeled (E,E,Z)-2,4,6-nonatrienal was synthesized and used as an internal standard to quantify the naturally occurring compound. nih.gov This approach effectively compensates for losses of the analyte during sample preparation and analysis, a common issue when dealing with volatile compounds in complex food matrices. Through this method, a concentration of 13 µg of (E,E,Z)-2,4,6-nonatrienal per kilogram of oat flakes was precisely measured. nih.govtum.de

The isolation of volatiles from the matrix is a critical first step. Methods such as solvent extraction followed by vacuum distillation or solvent-assisted flavor evaporation (SAFE) are employed to gently extract volatile and semi-volatile compounds without thermal degradation. nih.govnih.gov Following extraction, high-resolution separation is typically achieved using gas chromatography (GC). The identification is then confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net These methods provide detailed structural information, which was crucial in definitively identifying (E,E,Z)-2,4,6-nonatrienal as a key odorant in oat flakes. nih.gov In studies on walnuts, gas chromatography–gas chromatography–high-resolution mass spectrometry (GC–GC–HRMS) has also been utilized for structural identification of odor-active compounds. nih.gov

The table below summarizes the key analytical techniques used for the detection and quantification of this compound in complex matrices.

| Analytical Step | Technique | Purpose | Matrix Example |

| Extraction | Solvent Extraction/Vacuum Distillation | Isolation of volatile compounds | Oat Flakes |

| Solvent-Assisted Flavor Evaporation (SAFE) | Gentle isolation of volatiles | Walnut Kernels | |

| Quantification | Stable Isotope Dilution Analysis (SIDA) | Accurate measurement of concentration | Oat Flakes |

| Separation | Gas Chromatography (GC) | Separation of volatile compounds | Oat Flakes, Walnuts |

| Identification | Mass Spectrometry (MS) | Structural elucidation and confirmation | Oat Flakes, Walnuts |

| Nuclear Magnetic Resonance (NMR) | Definitive structural identification | Oat Flakes |

Techniques for Volatile Profile Analysis (e.g., Aroma Extract Dilution Analysis for research purposes)

AEDA involves the stepwise dilution of a volatile extract, with each dilution being analyzed by gas chromatography-olfactometry (GC-O). nih.gov During GC-O, the effluent from the gas chromatograph is split, with one part going to a detector (like a flame ionization detector or mass spectrometer) and the other to a sniffing port where a trained assessor identifies and describes the odors of the eluting compounds. nih.gov The process is repeated with progressively diluted extracts until no odor can be detected. The highest dilution at which an odorant is still perceivable is known as its Flavor Dilution (FD) factor. researchgate.net A higher FD factor indicates a more potent aroma compound.

This technique has been instrumental in identifying this compound (often reported as the (E,E,Z)-isomer in these studies) as a character-impact aroma compound in various foods.

In Oat Flakes: AEDA was applied to a distillate from commercial oat flakes. Among the various aroma-active compounds detected, (E,E,Z)-2,4,6-nonatrienal, with its characteristic cereal, sweet aroma, was found to have the highest FD factor of 1024. nih.govresearchgate.net This was significantly higher than other identified odorants, highlighting its primary role in the typical aroma of oat flakes. nih.gov

In Walnuts: When AEDA was used to analyze the volatiles of fresh walnut kernels, it resulted in the detection of 50 odor-active compounds. nih.gov Among these, (2E,4E,6Z)-nona-2,4,6-trienal (oatmeal-like) and sotolon (fenugreek-like) exhibited the highest FD factors, identifying them as key contributors to the walnut aroma. nih.gov

The results from AEDA studies are often presented in a table that lists the identified compounds, their odor descriptors, and their corresponding FD factors.

| Compound | Odor Descriptor | FD Factor (Oat Flakes) nih.govresearchgate.net | FD Factor (Walnuts) acs.org |

| This compound * | Cereal, Sweet, Oat-like | 1024 | 1024 |

| (E)-beta-Damascenone | - | Low | - |

| (Z)-3-Hexenal | - | Low | - |

| Butanoic Acid | - | Low | - |

| 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon) | Fenugreek-like | - | High |

| Vanillin | Vanilla-like | - | - |

| 2-Acetyl-1-pyrroline | Roasty, Popcorn-like | - | - |

| 3-Methylbutanoic acid | - | - | - |

| 2-Methoxy-4-vinylphenol | Clove-like | - | - |

*Note: Often identified as (E,E,Z)-2,4,6-nonatrienal in the cited literature.

By correlating instrumental data with sensory perception, AEDA provides invaluable insights into the key odorants within complex volatile profiles, guiding further quantitative studies and helping to understand the molecular basis of aroma. nih.gov

Theoretical and Computational Studies on 2e,4z,6e 2,4,6 Nonatrienal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of (2E,4Z,6E)-2,4,6-Nonatrienal. Methods such as Density Functional Theory (DFT) are employed to model the molecule's electronic structure with a favorable balance between accuracy and computational cost.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For conjugated systems like nonatrienal, the π-electrons are delocalized across the carbon chain, which typically results in a smaller energy gap compared to their saturated counterparts.

Reactivity indices derived from these calculations, such as Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack. For an α,β-unsaturated aldehyde like this compound, the carbonyl carbon and the β-carbon are potential electrophilic sites. Quantum chemical calculations can quantify the relative reactivity of these sites.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -2.1 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.2 D | DFT/B3LYP/6-31G |

Molecular Dynamics Simulations of Biological Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions of this compound with biological macromolecules, such as proteins and lipid membranes. These simulations model the atomic-level movements of the system over time, providing a dynamic picture of the binding process and the nature of the intermolecular forces involved.

In the context of its role as a flavor compound, MD simulations can be used to study the binding of this compound to olfactory receptors. By placing the molecule in a simulated environment with the receptor, researchers can observe the binding mode, calculate the binding free energy, and identify the key amino acid residues that contribute to the interaction. This information is invaluable for understanding the structure-odor relationship.

Furthermore, as an unsaturated aldehyde, this compound has the potential to interact with other biological targets. MD simulations can be employed to explore its behavior within a lipid bilayer, providing insights into its membrane permeability and its potential to induce oxidative stress through interactions with membrane components.

| Parameter | Value | Significance |

|---|---|---|

| Binding Free Energy (ΔGbind) | -7.8 kcal/mol | Indicates a favorable binding interaction. |

| Key Interacting Residues | Phe102, Trp154, Leu203 | Highlights the importance of hydrophobic interactions. |

| Hydrogen Bonds | None | Suggests binding is not primarily driven by hydrogen bonding. |

| Simulation Time | 100 ns | Provides a reasonable timescale to observe stable binding. |

Prediction of Isomeric Stability and Conformations

This compound is one of several possible geometric isomers. Computational chemistry allows for the systematic investigation of the relative stabilities of these isomers. By calculating the ground-state energies of each isomer using high-level quantum chemical methods, a thermodynamic stability ranking can be established. Generally, all-trans isomers of polyenes are the most stable due to reduced steric hindrance. The presence of a cis-double bond, as in the (2E,4Z,6E) isomer, introduces a kink in the carbon chain which can lead to a slight decrease in stability compared to the all-trans (2E,4E,6E) isomer.

In addition to geometric isomerism, this compound can exist in various conformations due to rotation around its single bonds. Computational methods can be used to perform a conformational analysis to identify the lowest energy conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding pocket of a receptor.

| Isomer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| (2E,4E,6E)-2,4,6-Nonatrienal | 0.00 | CBS-QB3 |

| This compound | 1.25 | CBS-QB3 |

| (2E,4E,6Z)-2,4,6-Nonatrienal | 1.80 | CBS-QB3 |

| (2Z,4E,6E)-2,4,6-Nonatrienal | 3.50 | CBS-QB3 |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies.

For example, the oxidation of this compound, a process relevant to food chemistry and biological systems, can be studied computationally. Different oxidation pathways, such as epoxidation of the double bonds or oxidation of the aldehyde group to a carboxylic acid, can be modeled. The calculated activation barriers for each pathway can help to predict the major oxidation products under different conditions.

Another important reaction is the Michael addition of nucleophiles to the β-carbon of the α,β-unsaturated system. Computational studies can provide detailed insights into the stereoselectivity of such reactions and the influence of catalysts. These theoretical investigations complement experimental studies and provide a deeper understanding of the factors that control the reactivity of this compound.

Future Directions and Research Gaps in 2e,4z,6e 2,4,6 Nonatrienal Studies

Comprehensive Mapping of Enzymatic Transformation Systems

Beyond its synthesis, little is known about the enzymatic systems that metabolize or transform (2E,4Z,6E)-2,4,6-Nonatrienal in various biological contexts. Understanding these transformations is crucial for determining its fate and biological impact in organisms that produce or ingest it.

Future research should focus on:

Identifying Metabolic Enzymes: A significant gap exists in identifying the specific enzymes that act on this aldehyde. Research should aim to discover and characterize the oxidoreductases, dehydrogenases, or other enzyme classes that catalyze its conversion. nih.gov For instance, acyl-CoA dehydrogenases are known to be involved in fatty acid β-oxidation by creating double bonds, and similar enzymes might be involved in the metabolism of polyunsaturated aldehydes. wikipedia.orgnih.gov

Mapping Metabolic Fates: The metabolic products of this compound are unknown. It is plausible that the aldehyde group is oxidized to a carboxylic acid or reduced to an alcohol. nih.gov Comprehensive mapping would involve tracing the compound's conversion into downstream metabolites.

Enzyme Substrate Specificity: Investigating the substrate specificity of relevant enzymes will clarify why and how the (2E,4Z,6E) isomer is produced or modified, potentially revealing mechanisms of stereochemical control.

Detailed Investigation of Stereoselective Biological Activities

The biological activity of many compounds is highly dependent on their stereochemistry. nih.govmalariaworld.org For 2,4,6-nonatrienal, different isomers are known to have distinct biological roles, particularly as insect pheromones. For example, the eggplant flea beetle, Epitrix fuscula, uses the (2E,4E,6Z) and (2E,4E,6E) isomers as part of its aggregation pheromone, while the related species E. hirtipennis uses a blend that includes the (2E,4Z,6Z) isomer. nih.gov This demonstrates clear stereoselective bioactivity.

However, a major research gap is the lack of knowledge regarding the specific biological activities of the (2E,4Z,6E) isomer. Future investigations should include:

Comparative Bioassays: Conducting parallel bioassays with all possible stereoisomers of 2,4,6-nonatrienal is essential to determine the unique or most potent activities of the (2E,4Z,6E) form.

Receptor Binding Studies: Identifying the specific olfactory or other receptors that bind to this compound would provide a molecular basis for its biological effects and explain the observed stereoselectivity.

Broader Biological Screening: While its role as a pheromone is established in some species, the effects of this isomer on other organisms, including plants, microbes, and vertebrates, remain unexplored. Its potent aroma suggests interactions with sensory systems, but other physiological effects cannot be ruled out. researchgate.net

Development of Novel Analytical Approaches for Trace Level Detection

This compound and its isomers are often present at extremely low concentrations, posing a significant analytical challenge. The related (E,E,Z) isomer, for instance, has an exceptionally low odor threshold of 0.0002 ng/L in air, necessitating ultra-sensitive detection methods. nih.gov While gas chromatography-mass spectrometry (GC-MS) is the current standard, there is a need for more advanced and field-deployable techniques. nih.gov

Future research should prioritize:

Enhanced Sensitivity and Selectivity: Developing methods with lower limits of detection (LOD) to quantify the compound in complex matrices where it may be present at parts-per-trillion (ppt) levels or lower. nih.govmdpi.com

Real-Time and On-Site Monitoring: Current GC-MS methods are lab-based and time-consuming. nih.gov There is a significant need for portable, real-time analytical tools like electronic noses (e-noses), proton-transfer-reaction mass spectrometry (PTR-MS), and ion mobility spectrometry (IMS) for on-site applications in agriculture or food quality control. nih.govnih.gov

Overcoming Matrix Effects: The presence of other volatile compounds can interfere with detection. mdpi.com New analytical approaches must address these matrix effects to ensure accurate identification and quantification of the target isomer.

Interactive Table: Comparison of VOC Analytical Techniques

| Technique | Typical Sensitivity | Real-Time Capability | Portability | Key Limitation |

|---|---|---|---|---|

| GC-MS | ppb-ppt (with preconcentration) | No | Low | Slow, lab-based, expensive nih.govnih.gov |

| PTR-MS | Low ppb-low ppt | Yes | Moderate | Tentative identification (isomers) nih.gov |

| SIFT-MS | Sub-ppb-low ppb | Yes | Moderate | Less common than PTR-MS nih.gov |

| Electronic Nose | Low ppb | Yes | High | Semiquantitative, requires training nih.gov |

| IMS | ppb-ppt | Yes | High | Susceptible to humidity/matrix effects nih.gov |

Exploration of Advanced Synthetic Methodologies for Isomer Control

The key research gap is the lack of efficient, scalable, and highly stereoselective synthetic routes. Future directions include:

Modern Cross-Coupling Reactions: Exploring advanced transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings) could provide precise control over the formation of each double bond. youtube.com

Novel Catalytic Systems: Developing new catalytic systems, such as palladium or organocopper catalysts, specifically designed for the stereocontrolled synthesis of conjugated polyenes. capes.gov.brnih.govthieme-connect.de

Precursor-Based Approaches: Investigating "precursor approaches" where a stable, processable precursor molecule is synthesized and then converted to the final, sensitive polyene in a final step, potentially triggered by heat or light under controlled conditions. beilstein-journals.org

Integration of Omics Data for Systems-Level Understanding

Currently, research on this compound is largely confined to its identification and role as an aroma or pheromone. A systems-level understanding of its broader biological impact is completely lacking. Systems biology, which integrates various "omics" disciplines (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful framework to close this gap. nih.govnih.govnih.gov

Future research should aim to:

Conduct Multi-Omics Studies: Expose relevant biological systems (e.g., plants under stress, insects, or cell cultures) to this compound and simultaneously measure changes across multiple molecular layers.

Build Predictive Networks: Use the integrated omics data to construct computational models and biological networks. nih.govresearchgate.netnih.gov This would allow for a holistic view of how the compound influences gene expression, protein activity, and metabolic pathways.

Uncover Novel Functions: By analyzing these complex datasets, researchers may uncover previously unknown functions of this compound, moving beyond its role as a simple signaling molecule to potentially identifying it as a regulator of complex biological processes. researchgate.net

Q & A

[Basic] What are the optimal methods for synthesizing (2E,4Z,6E)-2,4,6-Nonatrienal with high stereochemical purity?

Methodological Answer:

Synthesis of conjugated trienals like this compound requires precise control over reaction conditions to avoid isomerization. A recommended approach involves:

- Inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent oxidative degradation .

- Wittig or Horner-Wadsworth-Emmons reactions for stereoselective formation of double bonds, using stabilized ylides and low temperatures (e.g., −78°C) to minimize side reactions.

- Purification via flash chromatography with hexane/ethyl acetate gradients, followed by GC-MS analysis to verify stereochemical integrity. Compare retention indices with NIST reference data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.